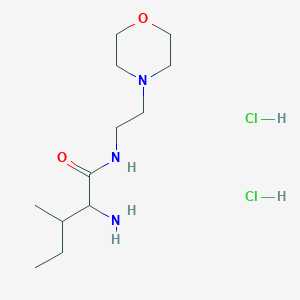

(Rac)-LM11A-31 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2.2ClH/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15;;/h10-11H,3-9,13H2,1-2H3,(H,14,16);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIHJRRZJDEKLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCCN1CCOCC1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Neurobiology of LM11A-31 Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LM11A-31 is a small molecule ligand of the p75 neurotrophin receptor (p75NTR) with demonstrated neuroprotective properties in a variety of preclinical models of neurodegenerative diseases. As a chiral molecule, the stereochemistry of LM11A-31 is critical to its biological activity. This technical guide provides an in-depth overview of the biological activity of the stereoisomers of LM11A-31, with a focus on the well-characterized active isomer, (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways modulated by this compound. While the synthesis of all four potential stereoisomers has been described, a notable gap exists in the public domain regarding the comparative biological activities of the (2R,3R), (2S,3R), and (2R,3S) isomers.

Introduction to LM11A-31 and its Stereochemistry

LM11A-31 is a non-peptide, small molecule that acts as a modulator of the p75NTR.[1][2] The p75NTR is a multifaceted receptor involved in both neuronal survival and apoptosis, making it a compelling target for therapeutic intervention in neurodegenerative disorders.[2] The chemical structure of LM11A-31, formally named (2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide, reveals two chiral centers, giving rise to four possible stereoisomers:

-

(2S,3S)-LM11A-31: Derived from L-isoleucine.[1] This is the stereoisomer that is widely referred to as LM11A-31 in the scientific literature and is the focus of the majority of published research.

-

(2R,3R)-LM11A-31: Derived from D-isoleucine.[1]

-

(2S,3R)-LM11A-31: Derived from L-alloisoleucine.[1]

-

(2R,3S)-LM11A-31: Derived from D-alloisoleucine.[1]

A patent for LM11A-31 describes the synthesis of all four stereoisomers, indicating that they have been produced.[1] However, to date, peer-reviewed scientific literature detailing a direct comparison of the biological activities of these four stereoisomers is not publicly available. Therefore, this guide will primarily focus on the extensively studied (2S,3S)-LM11A-31 isomer.

Quantitative Biological Data of (2S,3S)-LM11A-31

The following tables summarize the key quantitative data reported for the biological activity of (2S,3S)-LM11A-31.

Table 1: In Vitro Activity of (2S,3S)-LM11A-31

| Parameter | Value | Cell Type/Assay | Reference |

| p75NTR Binding | |||

| Inhibition of NGF binding to p75NTR-Fc | A₂ = 1,192 nM | Competitive Binding Assay | [3] |

| Neuroprotection | |||

| Inhibition of proNGF-induced cell death | Effective at 100-1,000 pM | Hippocampal Neurons | [1] |

| Inhibition of DNA damage | Concentration-dependent | Hippocampal Neurons | [3] |

| Cellular Signaling | |||

| Treatment concentration for in vitro studies | 10 nM | Feline Choroid Plexus Macrophages | [4] |

Table 2: In Vivo Activity and Pharmacokinetics of (2S,3S)-LM11A-31

| Parameter | Value | Animal Model | Dosing Regimen | Reference |

| Pharmacokinetics | ||||

| Peak Brain Concentration (single dose) | ~1.08 µM (262 ng/g) | CD-1 Mice | 50 mg/kg, oral | [5] |

| Brain Half-life | 3-4 hours | CD-1 Mice | 50 mg/kg, oral | [5] |

| Peak Brain Concentration (chronic dosing) | ~1.9 µM (463.4 ng/g) | C57BL/6 Mice | 50 mg/kg/day for 2 weeks, oral | [5] |

| Efficacy | ||||

| Improved motor function and coordination | 10-100 mg/kg | Mouse model of spinal contusion injury | Not specified | [3] |

| Reversal of cholinergic neurite atrophy | 50 or 75 mg/kg | APPL/S and Tg2576 mouse models of AD | 3 months, oral | [6] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature for characterizing the biological activity of (2S,3S)-LM11A-31.

p75NTR Binding Assay

-

Objective: To determine the affinity of LM11A-31 for the p75NTR.

-

Method: A competitive binding assay is utilized. A recombinant p75NTR extracellular domain fused to an Fc fragment (p75NTR-Fc) is coated onto microtiter plates. A constant concentration of labeled nerve growth factor (NGF), the natural ligand for p75NTR, is added along with varying concentrations of the test compound (LM11A-31). The amount of bound labeled NGF is then quantified, and the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC₅₀) is determined. The A₂ value, a measure of antagonist affinity, is then calculated from the IC₅₀.[3]

In Vitro Neuroprotection Assays

-

Objective: To assess the ability of LM11A-31 to protect neurons from various insults.

-

ProNGF-Induced Cell Death: Primary hippocampal neurons are cultured and treated with pro-nerve growth factor (proNGF), which induces apoptosis through p75NTR. Cells are co-treated with varying concentrations of LM11A-31. Neuronal survival is assessed by counting viable neurons, often identified by morphology or vital dyes (e.g., calcein-AM).[1]

-

DNA Damage Assay: Neuronal cultures are exposed to a neurotoxic stimulus (e.g., amyloid-beta) with or without LM11A-31. DNA damage, an early marker of apoptosis, is quantified using methods such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation.[3]

In Vivo Efficacy Studies in Animal Models of Neurodegeneration

-

Objective: To evaluate the therapeutic potential of LM11A-31 in living organisms.

-

Animal Models: Mouse models of Alzheimer's disease (e.g., APPL/S, Tg2576) or spinal cord injury are commonly used.[3][7][8]

-

Administration: LM11A-31 is typically administered orally via gavage.[7][8]

-

Behavioral Assessments: A battery of behavioral tests is employed to assess cognitive function (e.g., Morris water maze, Y-maze) and motor function (e.g., open-field test, swim test).[3][8]

-

Histological and Molecular Analysis: Following the treatment period, brain or spinal cord tissue is collected for analysis. Immunohistochemistry is used to assess neuronal survival, neurite dystrophy, and glial activation. Western blotting is used to quantify the levels of key signaling proteins.[7][9]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of (2S,3S)-LM11A-31 are mediated through the modulation of specific intracellular signaling cascades downstream of p75NTR.

Modulation of p75NTR Signaling by (2S,3S)-LM11A-31

(2S,3S)-LM11A-31 is considered a biased ligand for p75NTR, promoting pro-survival signaling while inhibiting pro-apoptotic pathways.[10]

Caption: (2S,3S)-LM11A-31 modulates p75NTR to promote survival and inhibit apoptosis.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of LM11A-31 stereoisomers in a mouse model of Alzheimer's disease.

Caption: A standard workflow for assessing the in vivo effects of LM11A-31 stereoisomers.

Conclusion and Future Directions

The (2S,3S) stereoisomer of LM11A-31 is a well-documented modulator of the p75NTR with significant neuroprotective effects in preclinical models. Its ability to promote pro-survival signaling while inhibiting apoptotic pathways makes it a promising therapeutic candidate for neurodegenerative diseases.

A significant knowledge gap remains concerning the biological activities of the other three stereoisomers of LM11A-31. A comprehensive understanding of the structure-activity relationship of all four stereoisomers is crucial for a complete picture of the therapeutic potential of this class of molecules. Future research should prioritize the following:

-

Comparative In Vitro Studies: Direct comparison of the binding affinities of all four stereoisomers to p75NTR and their efficacy in in vitro neuroprotection assays.

-

Comparative In Vivo Studies: Head-to-head in vivo studies in animal models of neurodegeneration to assess the relative efficacy and pharmacokinetic profiles of each stereoisomer.

-

Computational Modeling: Molecular docking studies to predict the binding modes of all four stereoisomers to the p75NTR and to provide a structural basis for any observed differences in activity.

Elucidating the distinct biological profiles of each LM11A-31 stereoisomer will be instrumental in advancing our understanding of p75NTR pharmacology and could pave the way for the development of even more potent and specific neuroprotective agents.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. alzforum.org [alzforum.org]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p75NTR Modulation by LM11A-31 Counteracts Oxidative Stress and Cholesterol Dysmetabolism in a Rotenone-Induced Cell Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Core Antagonist Function of (Rac)-LM11A-31 on proNGF Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precursor form of nerve growth factor, proNGF, has been identified as a potent ligand for the p75 neurotrophin receptor (p75NTR), initiating signaling cascades that lead to apoptosis, inflammation, and inhibition of axonal growth. This makes the proNGF-p75NTR axis a significant therapeutic target for a variety of neurological disorders. (Rac)-LM11A-31 is a small, non-peptide, orally bioavailable molecule that functions as a modulator of p75NTR and an antagonist to proNGF. This technical guide provides an in-depth overview of the core antagonist function of (Rac)-LM11A-31, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.

Mechanism of Action

(Rac)-LM11A-31 exerts its antagonist function by directly interacting with the p75NTR. It is a non-peptide p75NTR ligand that has been shown to inhibit the binding of proNGF to the receptor.[1][2] This action blocks the subsequent activation of downstream degenerative signaling pathways.[3][4] In the presence of proNGF, LM11A-31 functions as an antagonist, preventing the pro-apoptotic and pro-inflammatory effects mediated by the proNGF/p75NTR complex.[3] Furthermore, LM11A-31 has been shown to interfere with the interaction between proNGF and p75NTR in vivo.[5] The molecule is also described as a modulator of p75NTR, capable of downregulating degenerative signaling.[3]

Quantitative Data Summary

The following tables provide a summary of the quantitative data available for (Rac)-LM11A-31, highlighting its binding affinity and functional efficacy as a proNGF antagonist.

Table 1: Binding Affinity and Antagonism

| Parameter | Value | Description | Assay Method |

| A₂ | 1,192 nM | Inhibition of nerve growth factor (NGF) binding to p75NTR-Fc.[6] | Radioligand Binding Assay |

| IC₅₀ | 1-10 nM | Inhibition of proNGF-induced cell death. | Cell-Based Apoptosis Assay |

Table 2: In Vitro Functional Efficacy

| Parameter | Effective Concentration | Cell Type | Assay | Effect |

| EC₅₀ | 20 nM | Hippocampal Neurons | Aβ-induced cell death | Inhibition of apoptosis |

| N/A | 200 nM | Human Retinal Endothelial Cells | proNGF-induced RhoA activation | Inhibition of RhoA activation[3][7] |

| N/A | 20-80 nM | Primary Cortical Neurons & Astrocytes | Oxygen-glucose deprivation-induced injury | Neuroprotection[8] |

Table 3: In Vivo Administration

| Animal Model | Dosage | Route of Administration |

| Spinal Cord Injury (mouse) | 10-100 mg/kg | Oral / Intraperitoneal |

| Alzheimer's Disease (mouse) | 50 or 75 mg/kg | Oral |

| Diabetic Retinopathy (mouse) | 50 mg/kg/day | Oral Gavage |

| Stroke (mouse) | 25 mg/kg | Intraperitoneal |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of (Rac)-LM11A-31 are provided below.

Surface Plasmon Resonance (SPR) for Binding Analysis

-

Objective: To determine the binding kinetics and affinity of (Rac)-LM11A-31 to the p75NTR extracellular domain.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Recombinant p75NTR extracellular domain (ligand)

-

(Rac)-LM11A-31 (analyte)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

-

Procedure:

-

Immobilization: The recombinant p75NTR is covalently immobilized on the surface of a CM5 sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: A dilution series of (Rac)-LM11A-31 is prepared in the running buffer.

-

Binding Measurement: The diluted (Rac)-LM11A-31 solutions are injected over the sensor surface at a constant flow rate. The association is monitored in real-time, followed by an injection of running buffer to monitor dissociation.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Cell-Based proNGF-Induced Apoptosis Assay (TUNEL)

-

Objective: To quantify the inhibitory effect of (Rac)-LM11A-31 on proNGF-induced apoptosis.

-

Materials:

-

Neuronal cell line (e.g., PC12) or primary neurons

-

Recombinant proNGF

-

(Rac)-LM11A-31

-

Cell culture reagents

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Cell Culture and Treatment: Cells are cultured in appropriate plates. They are pre-treated with varying concentrations of (Rac)-LM11A-31 for a specified time before the addition of proNGF to induce apoptosis.

-

Fixation and Permeabilization: After the treatment period, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

TUNEL Staining: The TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, is added to the cells. The TdT enzyme catalyzes the addition of the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.

-

Quantification: The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy or flow cytometry.

-

Data Analysis: The IC₅₀ value for (Rac)-LM11A-31 is calculated from the dose-response curve of apoptosis inhibition.

-

RhoA Activation Assay (G-LISA)

-

Objective: To measure the inhibition of proNGF-induced RhoA activation by (Rac)-LM11A-31.

-

Materials:

-

Relevant cell line (e.g., human retinal endothelial cells)

-

Recombinant proNGF

-

(Rac)-LM11A-31

-

RhoA G-LISA Activation Assay Kit (colorimetric or luminescence-based)

-

Cell lysis buffer

-

Protein quantification assay

-

-

Procedure:

-

Cell Treatment: Cells are pre-treated with (Rac)-LM11A-31 before stimulation with proNGF for a short duration to induce RhoA activation.

-

Cell Lysis: Cells are lysed, and the protein concentration of the lysates is determined and normalized.

-

G-LISA Assay: The cell lysates are added to a 96-well plate coated with a Rho-GTP-binding protein. Active, GTP-bound RhoA from the lysate binds to the plate.

-

Detection: The bound active RhoA is detected using a specific primary antibody followed by a secondary antibody conjugated to horseradish peroxidase (HRP). A colorimetric or chemiluminescent substrate is then added.

-

Data Analysis: The signal is measured using a plate reader. The reduction in signal in the presence of (Rac)-LM11A-31 indicates the inhibition of RhoA activation.

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The p75 neurotrophin receptor inhibitor, LM11A-31, ameliorates acute stroke injury and modulates astrocytic proNGF - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity and Signaling Modulation of LM11A-31 with p75NTR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and functional consequences of the interaction between the small molecule ligand LM11A-31 and the p75 neurotrophin receptor (p75NTR). The content herein is curated for an audience with a professional background in neuroscience, pharmacology, and drug development.

Quantitative Analysis of Binding Affinity

The binding of LM11A-31 to p75NTR has been quantitatively characterized, primarily through competitive binding assays. These studies have determined the potency of LM11A-31 in displacing the natural ligand, nerve growth factor (NGF), from the receptor. The key quantitative metric obtained is the A2 value, a type of inhibition constant (Ki) derived from Schild analysis, which reflects the concentration of an antagonist required to necessitate a two-fold increase in the agonist concentration to elicit the same response.

| Compound | Receptor Fragment | Competing Ligand | Assay Type | Affinity Metric (A₂) |

| LM11A-31 | p75NTR-Fc | Nerve Growth Factor (NGF) | Competitive ELISA | 1,192 nM[1] |

Experimental Protocol: Competitive Binding ELISA

The determination of the binding affinity of LM11A-31 for p75NTR was achieved through a competitive enzyme-linked immunosorbent assay (ELISA). This method assesses the ability of LM11A-31 to compete with a known ligand (NGF) for binding to a recombinant form of the p75NTR extracellular domain.

Materials and Reagents

-

Recombinant p75NTR-Fc Fusion Protein: A chimeric protein consisting of the extracellular domain of p75NTR fused to the Fc region of a human antibody.

-

Nerve Growth Factor (NGF): The natural high-affinity ligand for p75NTR, used as the competitor.

-

LM11A-31: The small molecule ligand being tested.

-

ELISA Plates: High-binding polystyrene plates.

-

Primary Antibody: Anti-NGF antibody for detection.

-

Secondary Antibody: Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) or a similar chromogenic substrate.

-

Wash and Blocking Buffers: Standard ELISA buffers.

Methodology

-

Plate Coating: ELISA plates are coated with the p75NTR-Fc fusion protein and incubated to allow for adsorption.

-

Blocking: The plates are washed, and a blocking buffer is added to prevent non-specific binding.

-

Competitive Binding: A constant concentration of NGF is mixed with serially diluted concentrations of LM11A-31. These mixtures are then added to the p75NTR-coated wells. The plate is incubated to allow for competitive binding to reach equilibrium.

-

Washing: The plates are washed to remove unbound reagents.

-

Detection: The amount of bound NGF is quantified by adding a primary anti-NGF antibody, followed by an HRP-conjugated secondary antibody and a chromogenic substrate.

-

Data Analysis: The optical density is measured, and the data are plotted as NGF binding versus the concentration of LM11A-31. The resulting dose-response curves are fitted to a modified Gaddum-Schild equation to determine the A₂ value for LM11A-31.

Visualization of Experimental Workflow and Signaling Pathways

To elucidate the experimental process and the molecular mechanisms influenced by LM11A-31, the following diagrams have been generated using the DOT language for Graphviz.

Experimental Workflow: Competitive Binding ELISA

p75NTR Signaling Pathways Modulated by LM11A-31

LM11A-31 binding to p75NTR modulates downstream signaling, promoting cell survival and inhibiting apoptotic pathways. This is achieved by shifting the balance from pro-death signaling, often initiated by ligands like pro-NGF, towards pro-survival signaling.

Logical Relationship of LM11A-31 Action

The interaction of LM11A-31 with p75NTR can be summarized by its dual function: antagonizing pro-apoptotic signals while promoting pro-survival pathways.

References

The p75 Neurotrophin Receptor Modulator LM11A-31: A Deep Dive into its Downstream Effects

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The p75 neurotrophin receptor (p75NTR), a multifaceted cell surface receptor, plays a pivotal role in neuronal survival, apoptosis, and neurite outgrowth. Its dysregulation is implicated in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease. LM11A-31, a small molecule modulator of p75NTR, has emerged as a promising therapeutic candidate, demonstrating significant neuroprotective effects in a wide range of preclinical models and showing a favorable safety profile in early clinical trials. This technical guide provides a comprehensive overview of the downstream molecular and cellular consequences of p75NTR modulation by LM11A-31, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the intricate signaling pathways influenced by LM11A-31, present quantitative data from key studies in a structured format, detail the experimental protocols used to generate this data, and provide visual representations of the underlying biological processes.

Introduction to p75NTR and LM11A-31

The p75NTR is a member of the tumor necrosis factor receptor superfamily and binds to all neurotrophins, including nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and their precursors, the pro-neurotrophins.[1][2] The signaling output of p75NTR is context-dependent, capable of promoting either cell survival or inducing apoptosis.[2][3] In the context of neurodegenerative diseases, an imbalance favoring pro-neurotrophins and increased p75NTR expression can lead to a pro-apoptotic signaling cascade.[1] LM11A-31 is an orally available, brain-penetrant small molecule designed to specifically modulate p75NTR signaling.[1][2] It acts by binding to the receptor and selectively activating pro-survival pathways while inhibiting degenerative signaling cascades.[1][2]

Downstream Signaling Pathways Modulated by LM11A-31

LM11A-31 exerts its neuroprotective effects by fundamentally altering the downstream signaling cascades initiated by p75NTR. It effectively shifts the balance from pro-apoptotic and degenerative pathways towards pro-survival and neurotrophic pathways.

Inhibition of Pro-Apoptotic and Degenerative Signaling

A primary mechanism of LM11A-31 is the suppression of degenerative signaling pathways often hyperactivated in neurodegenerative conditions.

-

RhoA Pathway: Pro-neurotrophin binding to p75NTR can lead to the activation of the small GTPase RhoA, which is implicated in neurite retraction and inhibition of axonal growth.[4][5] LM11A-31 has been shown to reverse the increased activity of RhoA in models of neuronal injury and diabetes-induced retinal vascular permeability.[1][4] This inhibition is crucial for preserving neuronal morphology and function.

-

c-Jun N-terminal Kinase (JNK) Pathway: The JNK pathway is a critical mediator of stress-induced apoptosis.[6] p75NTR activation can lead to the phosphorylation and activation of JNK, contributing to neuronal cell death.[6] LM11A-31 has been demonstrated to reduce the activation of JNK in response to neurotoxic stimuli.[1]

-

Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-dependent Kinase 5 (cdk5): Both GSK3β and cdk5 are kinases implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[7] LM11A-31 has been shown to inhibit the aberrant activation of both GSK3β and cdk5, thereby reducing pathological tau phosphorylation.[8]

Activation of Pro-Survival Signaling

Concurrently with inhibiting degenerative pathways, LM11A-31 actively promotes pro-survival signaling downstream of p75NTR.

-

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. LM11A-31 has been shown to increase the phosphorylation and activation of AKT, a key component of this pathway.[8] This activation is thought to contribute to the observed increases in dendritic length and complexity.[8]

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[3] In certain contexts, p75NTR signaling can lead to the activation of NF-κB, which can have pro-survival effects.[1] LM11A-31 has been shown to promote the activation of NF-κB survival signaling.[8]

Caption: LM11A-31 modulates p75NTR signaling pathways.

Quantitative Data on the Effects of LM11A-31

The efficacy of LM11A-31 has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Effects of LM11A-31 in Preclinical Models

| Model | Dosage | Duration | Key Quantitative Findings | Reference |

| APP/PS1 Mouse (Alzheimer's) | 50 mg/kg/day (oral) | 3 months | Reduced tau phosphorylation; Decreased microglial and astrocyte activation. | [1][2] |

| APP/PS1 Mouse (Alzheimer's) | 50 or 75 mg/kg (oral) | 3 months | Reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites. | [1] |

| R6/2 Mouse (Huntington's) | 50 mg/kg/day (oral) | 7-8 weeks | Alleviated volume reductions in striatum, globus pallidus, cortex, and corpus callosum; Normalized changes in plasma cytokine levels (TNF-α, IL-1β, IL-6). | [1] |

| Cisplatin-induced Neuropathy (Mouse) | 25 or 50 mg/kg (i.p.) | 10 weeks | Prevented decrease in peripheral nerve sensation; Reversed increased RhoA activity. | [1] |

| Diabetes-induced Retinopathy (Mouse) | 50 mg/kg/day (oral) | 4 weeks | Mitigated proNGF, VEGF, IL-1β, and TNF-α expression; Preserved blood-retinal barrier integrity; Reduced RhoA kinase activation. | [1] |

| Stroke (Mouse) | Not specified | Up to 12 weeks | Higher levels of serotonin, acetylcholine, and dopamine; Restored reduced glutathione. | [9] |

Table 2: Effects of LM11A-31 in a Phase 2a Clinical Trial in Alzheimer's Disease Patients

| Biomarker | Treatment Group | Duration | Key Quantitative Findings | Reference |

| CSF Aβ40 | LM11A-31 (200mg & 400mg/day) | 26 weeks | Significant decrease compared to placebo. | [1][10] |

| CSF Aβ42 | LM11A-31 (200mg & 400mg/day) | 26 weeks | Significant decrease compared to placebo. | [1][10] |

| CSF SNAP25 (presynaptic marker) | LM11A-31 (200mg & 400mg/day) | 26 weeks | Significant slowing of longitudinal increases compared to placebo. | [1][10] |

| CSF Neurogranin (postsynaptic marker) | LM11A-31 (200mg & 400mg/day) | 26 weeks | Significant slowing of longitudinal increases compared to placebo. | [1][10] |

| CSF YKL-40 (glial activation marker) | LM11A-31 (200mg & 400mg/day) | 26 weeks | Significant slowing of longitudinal increases relative to placebo. | [1][10] |

| Plasma pTau-217 | LM11A-31-BHS | Not specified | Significantly slowed the annual rate of increase. | [2] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature on LM11A-31.

In Vivo Animal Studies

Caption: General workflow for in vivo studies of LM11A-31.

-

Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.

-

Gavage Needle Insertion: Insert a sterile, ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.

-

Substance Administration: Once the needle is in the esophagus, slowly administer the prepared solution of LM11A-31 (e.g., 50 mg/kg) using a syringe.

-

Post-Administration Monitoring: Carefully withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

-

Apparatus: A circular pool (approximately 1.2 m in diameter) filled with opaque water (20-22°C). A hidden platform is submerged just below the water surface.

-

Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. Each trial lasts until the mouse finds the platform or for a maximum duration (e.g., 60 seconds).

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure: The mouse is placed in the center of the maze and allowed to freely explore the arms for a set duration (e.g., 8 minutes). The sequence of arm entries is recorded.

-

Analysis: Spontaneous alternation is calculated as the number of consecutive entries into three different arms divided by the total number of arm entries minus two, expressed as a percentage. This assesses spatial working memory.

-

Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA, and cryoprotected in sucrose solution. Coronal sections (e.g., 40 µm) are cut on a cryostat.

-

Staining:

-

Sections are washed in PBS and blocked in a solution containing normal goat serum and Triton X-100.

-

Incubate with a primary antibody against Choline Acetyltransferase (ChAT) overnight at 4°C.

-

Wash and incubate with a biotinylated secondary antibody.

-

Amplify the signal using an avidin-biotin complex (ABC) kit.

-

Visualize with a chromogen such as diaminobenzidine (DAB).

-

-

Analysis: The morphology and density of ChAT-positive neurites in regions like the basal forebrain are quantified using microscopy and image analysis software.

In Vitro Studies

-

Dissection: Cortices are dissected from embryonic mouse or rat brains (e.g., E15-E18) in a sterile environment.

-

Dissociation: The tissue is enzymatically (e.g., with trypsin or papain) and mechanically dissociated to obtain a single-cell suspension.

-

Plating: Neurons are plated onto coated coverslips or culture plates (e.g., poly-L-lysine coated) in a suitable growth medium.

-

Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO2.

-

Preparation: Primary neuron cultures are washed and the medium is replaced with a glucose-free, balanced salt solution.

-

Hypoxia: The cultures are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period to induce ischemic-like conditions.

-

Reoxygenation: After the OGD period, the glucose-free medium is replaced with normal growth medium, and the cultures are returned to a normoxic incubator to simulate reperfusion.

-

Analysis: Cell viability and apoptosis are assessed at various time points after reoxygenation.

Biochemical Assays

-

Protein Extraction: Brain tissue or cultured cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

-

Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the protein of interest (e.g., anti-phospho-AKT). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Lysate Preparation: Cell or tissue lysates are prepared according to the manufacturer's protocol.

-

Assay Procedure: The assay is performed in a 96-well plate coated with a Rho-GTP-binding protein.

-

Lysates are added to the wells, and active, GTP-bound RhoA binds to the plate.

-

The plate is washed to remove inactive, GDP-bound RhoA.

-

A primary antibody specific for RhoA is added, followed by a secondary HRP-conjugated antibody.

-

-

Detection: A colorimetric or chemiluminescent substrate is added, and the signal is read on a plate reader. The signal intensity is proportional to the amount of active RhoA in the sample.

Conclusion

LM11A-31 represents a novel therapeutic approach for neurodegenerative diseases by specifically targeting the p75NTR. Its mechanism of action involves a sophisticated modulation of downstream signaling, tipping the balance away from pro-apoptotic and degenerative pathways and towards pro-survival and neurotrophic outcomes. The wealth of preclinical data, supported by encouraging findings from early clinical trials, underscores the potential of LM11A-31 as a disease-modifying therapy. This technical guide provides a foundational understanding of the downstream effects of p75NTR modulation by LM11A-31, offering valuable insights for the scientific and drug development communities to build upon in the quest for effective treatments for neurodegenerative disorders. Further research and larger-scale clinical trials are warranted to fully elucidate the therapeutic potential of this promising compound.

References

- 1. Brain lysate preparation and western blot [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. researchgate.net [researchgate.net]

- 10. Full Reversal of Alzheimer's Disease-Like Phenotype in a Mouse Model with Conditional Overexpression of Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of LM11A-31 via Oral Gavage

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM11A-31 is a small molecule, orally bioavailable, and brain-penetrant ligand for the p75 neurotrophin receptor (p75NTR).[1][2] It acts as a modulator of p75NTR signaling, promoting neuronal survival and inhibiting degenerative pathways.[1][3] LM11A-31 has shown therapeutic potential in various preclinical models of neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, spinal cord injury, and diabetic neuropathy.[1][4][5] This document provides detailed application notes and protocols for the in vivo administration of LM11A-31 via oral gavage in research settings.

Mechanism of Action

LM11A-31 selectively binds to the p75NTR, a member of the tumor necrosis factor receptor superfamily.[1][2] Its signaling can result in either cell survival or apoptosis, depending on the cellular context and the presence of co-receptors and ligands.[1][6] LM11A-31 modulates p75NTR signaling by:

-

Promoting Survival Signaling: It activates pro-survival pathways, including the Akt and NFκB pathways.[2][6]

-

Inhibiting Degenerative Signaling: It blocks the pro-apoptotic signaling cascades induced by ligands like pro-neurotrophins (e.g., proNGF) and amyloid-β (Aβ).[1][6] This includes the inhibition of downstream effectors such as c-Jun N-terminal kinase (JNK), glycogen synthase kinase 3β (GSK3β), and cyclin-dependent kinase 5 (cdk5).[6][7]

-

Blocking proNGF Binding: LM11A-31 can prevent the binding of proNGF to p75NTR, thereby inhibiting its degenerative effects.[2][4]

-

Modulating RhoA Kinase Pathway: In the context of diabetic retinopathy, LM11A-31 has been shown to inhibit the p75NTR-mediated activation of the RhoA kinase pathway, which is involved in vascular permeability.[4][8]

Data Presentation

Table 1: Summary of In Vivo Oral Gavage Protocols for LM11A-31 in Mouse Models

| Mouse Model | Age/Stage | Dose (mg/kg/day) | Frequency | Duration | Vehicle | Reference |

| APPL/S (Alzheimer's) | 6-8 months (mid-stage) | 50 | Daily | 3 months | Sterile Water | [6] |

| APPL/S (Alzheimer's) | 12-13 months (late-stage) | 50 | Daily | 1 month | Sterile Water | [6] |

| Tg2576 (Alzheimer's) | 14 months | 75 (in drinking water) | Ad libitum | 3 months | Drinking Water | [6] |

| C57BL/6J (Diabetes) | Adult | 50 | Daily | 4 weeks | Saline | [4] |

| R6/2 (Huntington's) | 4 weeks | 50 | Daily (5-6 days/week) | ~7-8 weeks | Sterile Water | [5] |

| HIV gp120 Transgenic | Not specified | 50 | Daily | 4 months | Not specified | [9] |

| Cavernous Nerve Injury | 8 weeks | 50 | Daily | 14 days (post-injury) | Sterile Water | [10][11] |

| Aged Mice | 15-18 months | 50 | Daily | Not specified | Not specified | [2] |

| Spinal Contusion Injury | Adult | 10, 25, or 100 | Twice daily | Until study completion | Not specified | [2] |

Table 2: Pharmacokinetic Data of LM11A-31 Following Oral Gavage in Mice

| Mouse Strain | Dose (mg/kg) | Time Post-Dose | Brain Concentration | Plasma Concentration | Brain Half-Life | Reference |

| CD-1 | 50 (single dose) | 30 minutes | 262 ng/g (~1.08 µM) | Not specified | 3-4 hours | [7][12] |

| C57BL/6 | 50 (daily for 2 weeks) | 30-60 minutes | 463.4 ng/g (~1.9 µM) | Not specified | Not specified | [7][12] |

| C57BL/6 | 50 (daily for 2 weeks) | Not specified | 1904 nM | Not specified | Not specified | [6] |

Experimental Protocols

Protocol 1: Preparation of LM11A-31 for Oral Gavage

Materials:

-

Sterile water or saline

-

Vortex mixer

-

Sterile tubes

Procedure:

-

Calculate the required amount of LM11A-31 based on the desired dose and the number of animals. Note: The salt form may affect the molecular weight and should be accounted for in calculations. For example, 50 mg of the sulfate salt contains 30 mg of the free base.[5]

-

Dissolve the LM11A-31 powder in the appropriate volume of sterile water or saline to achieve the final desired concentration (e.g., 10 mg/mL).[10]

-

Vortex the solution until the powder is completely dissolved.

-

Store the solution as recommended by the manufacturer. For daily use, fresh preparation is often advisable.

Protocol 2: In Vivo Administration of LM11A-31 via Oral Gavage in Mice

Materials:

-

Prepared LM11A-31 solution

-

Animal gavage needles (flexible or rigid, appropriate size for the animal)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Handling and Fasting:

-

Dosage Calculation:

-

Weigh each mouse accurately before administration.

-

Calculate the volume of LM11A-31 solution to be administered based on the animal's weight and the desired dose. A common dosing volume is 10 mL/kg.[5]

-

-

Gavage Procedure:

-

Securely restrain the mouse.

-

Attach the gavage needle to the syringe filled with the calculated volume of LM11A-31 solution.

-

Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. Ensure the needle does not enter the trachea.

-

Slowly administer the solution.

-

Carefully remove the gavage needle.

-

-

Post-Administration Monitoring:

-

Monitor the animal for any signs of distress or adverse reactions immediately after the procedure and periodically thereafter.

-

Return the animal to its cage.

-

-

Control Group:

Visualization of Signaling Pathways and Experimental Workflow

Caption: LM11A-31 signaling pathway modulation.

Caption: Experimental workflow for oral gavage.

References

- 1. LM11A-31-BHS | ALZFORUM [alzforum.org]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Post-Stroke Administration of the p75 Neurotrophin Receptor Modulator, LM11A-31, Attenuates Chronic Changes in Brain Metabolism, Increases Neurotransmitter Levels, and Improves Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small molecule modulation of the p75 neurotrophin receptor suppresses age- and genotype-associated neurodegeneration in HIV gp120 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for (Rac)-LM11A-31 Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

(Rac)-LM11A-31 dihydrochloride is a small molecule modulator of the p75 neurotrophin receptor (p75NTR) with neuroprotective properties. It is an orally available, brain-penetrant compound that selectively activates p75NTR survival pathways while inhibiting apoptotic signaling. [1][2] This document provides detailed protocols for the preparation and use of this compound in cell culture experiments, along with a summary of its mechanism of action and relevant quantitative data.

Physicochemical Properties and Storage

| Property | Value |

| Molecular Formula | C₁₂H₂₇Cl₂N₃O₂ |

| Molecular Weight | 316.27 g/mol |

| Appearance | Crystalline solid |

| Solubility | Water (up to 200 mg/mL), DMSO (up to 100 mg/mL), Ethanol (up to 20 mg/mL), PBS (pH 7.2, up to 10 mg/mL)[3][4][5] |

| Storage Conditions | Store the solid compound at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[6] |

Mechanism of Action

(Rac)-LM11A-31 is a ligand for the p75 neurotrophin receptor (p75NTR), a member of the tumor necrosis factor receptor superfamily.[1] The signaling outcome of p75NTR activation depends on the ligand and the presence of co-receptors. While binding of pro-neurotrophins like pro-nerve growth factor (proNGF) to p75NTR can trigger apoptotic pathways, LM11A-31 selectively promotes pro-survival signaling.[1][2]

Key aspects of LM11A-31's mechanism of action include:

-

Inhibition of Pro-Apoptotic Signaling: LM11A-31 blocks the binding of proNGF to p75NTR, thereby preventing the activation of downstream apoptotic cascades mediated by c-Jun N-terminal kinase (JNK).[1][7]

-

Activation of Pro-Survival Pathways: The compound promotes cell survival by activating signaling pathways such as PI3K/Akt and NF-κB.[1] In cultured rat neurons, LM11A-31 has been shown to sustain the activation of phospho-Akt and phospho-CREB.[1]

-

Modulation of RhoA Kinase Pathway: In the context of diabetic retinopathy, LM11A-31 has been shown to mitigate the upregulation of the p75NTR–RhoA kinase pathway, which is involved in regulating vascular permeability.[1][8]

Caption: Simplified signaling pathway of (Rac)-LM11A-31.

Experimental Protocols

Stock Solution Preparation

1. Using Water as a Solvent:

-

Materials: this compound powder, sterile nuclease-free water, sterile microcentrifuge tubes.

-

Procedure:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile nuclease-free water to achieve the desired stock concentration (e.g., 10 mg/mL). For in vitro testing, LM11A-31 is typically dissolved in water prior to dilution in culture medium.[1]

-

Vortex briefly to dissolve the powder completely. If needed, sonication can be used to aid dissolution.

-

Sterilize the stock solution by passing it through a 0.22 µm sterile filter.[9]

-

Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C.

-

2. Using DMSO as a Solvent:

-

Materials: this compound powder, sterile dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

-

Procedure:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).[4]

-

Vortex until the powder is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to facilitate dissolution.[3]

-

Aliquot the stock solution into sterile, single-use tubes.

-

Store the aliquots at -80°C.

-

Note: When using a DMSO stock solution, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1%).

Working Solution Preparation and Cell Treatment

Caption: General workflow for cell culture experiments.

Protocol:

-

Thaw the Stock Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

-

Prepare the Working Solution:

-

Determine the final concentration of LM11A-31 required for your experiment based on literature or preliminary dose-response studies. Effective concentrations in cell culture have been reported in the nanomolar to low micromolar range.[1]

-

Serially dilute the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 nM working solution from a 10 mg/mL (31.6 mM) stock, a multi-step dilution is recommended for accuracy.

-

-

Cell Seeding: Seed the cells at the appropriate density in culture plates and allow them to adhere and stabilize overnight, or as required by the specific cell line protocol.

-

Cell Treatment:

-

Remove the existing culture medium from the cells.

-

Add the freshly prepared working solutions of this compound to the respective wells.

-

Include appropriate controls, such as a vehicle control (culture medium with the same concentration of the solvent used for the stock solution, e.g., water or DMSO) and a negative control (untreated cells).

-

-

Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, trypan blue exclusion), protein analysis (e.g., Western blotting for signaling pathway components), or morphological assessments.

Quantitative Data Summary

| Cell Type/Model | Effective Concentration | Incubation Time | Observed Effect |

| Cultured Rat Neurons | Nanomolar concentrations | Not specified | Prevented cell death, stabilized calcium homeostasis, and restored mitochondrial movement.[1] |

| Feline Choroid Plexus Macrophages | 10 nM | 14 hours | Reduced or eliminated neuronal pathology and FIV effects on astrocytes and microglia.[6][10] |

| Human Retinal Endothelial (HRE) Cells | 200 nM | Not specified | Prevented proNGF-mediated cell permeability.[11] |

| U1 Macrophages (HIV-1 infected) | 100 nM | 72 hours | Suppressed HIV-1 replication.[10] |

| Lund Human Mesencephalic (LUHMES) Cells | Not specified | Not specified | Reduced p75NTR cleavage and neuronal death associated with oxidative stress.[7] |

Disclaimer: This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. LM11A-31-BHS | ALZFORUM [alzforum.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. LM11a-31 Inhibits p75 Neurotrophin Receptor (p75 NTR ) Cleavage and is Neuroprotective in a Cell Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. LM11A-31, a modulator of p75 neurotrophin receptor, suppresses HIV-1 replication and inflammatory response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of the p75 neurotrophin receptor using LM11A-31 prevents diabetes-induced retinal vascular permeability in mice via inhibition of inflammation and the RhoA kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Effective Dosage of LM11A-31 in Alzheimer's Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dosage and administration of LM11A-31, a small molecule ligand of the p75 neurotrophin receptor (p75NTR), in preclinical Alzheimer's disease (AD) mouse models. The provided protocols and data are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of LM11A-31 and similar compounds.

Introduction

LM11A-31 is an orally available and brain-penetrant small molecule that modulates the p75 neurotrophin receptor (p75NTR).[1][2] In the context of Alzheimer's disease, p75NTR is implicated in degenerative signaling pathways.[2][3] LM11A-31 selectively activates pro-survival signaling pathways downstream of p75NTR while inhibiting apoptotic signals.[1][2] Preclinical studies in various AD mouse models have demonstrated its potential to mitigate key pathological features, including neuritic dystrophy, neuroinflammation, and cognitive deficits, without affecting amyloid-β (Aβ) levels.[1][4][5]

Quantitative Data Summary: Effective Dosages and Outcomes

The following tables summarize the effective dosages of LM11A-31 and the corresponding outcomes observed in different Alzheimer's mouse models.

Table 1: LM11A-31 Dosage and Efficacy in APPL/S Mice

| Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |

| 10 mg/kg/day | Oral Gavage | 3 months | Prevented deficits in novel object recognition and Y-maze performance. | [1][5] |

| 50 mg/kg/day | Oral Gavage | 3 months | Significantly reduced neuritic dystrophy in the basal forebrain, hippocampus, and cortex. Prevented cognitive deficits. | [1][5] |

| 50 mg/kg/day (6 days/week) | Oral Gavage | 3 months | Significantly lowered microglial activation as measured by TSPO-PET imaging. | [1][5] |

| 50 mg/kg/day | Oral Gavage | 1 month (in late-stage pathology) | Reversed degeneration of cholinergic neurites in the basal forebrain and ameliorated cortical dystrophic neurites. | [3] |

| 50 or 75 mg/kg | Oral Gavage | 3 months | Prevented and/or reversed atrophy of basal forebrain cholinergic neurites and cortical dystrophic neurites. | [1][5] |

Table 2: LM11A-31 Dosage and Efficacy in Tg2576 Mice

| Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |

| 75 mg/kg/day (targeted dose) | Ad libitum in drinking water (0.6 mg/ml) | 3 months | Reversed degeneration of cholinergic neurites. | [3] |

Table 3: Pharmacokinetic Profile of LM11A-31 in Mice

| Dosage | Administration Route | Peak Brain Concentration (approx.) | Brain Half-Life | Reference |

| 50 mg/kg (single dose) | Oral Gavage | 1.08 µmol/L (at 30 min) | 3-4 hours | [6][7] |

| 50 mg/kg/day (chronic, 2 weeks) | Oral Gavage | 1.9 µmol/L (30-60 min post-last dose) | Not specified | [6][7] |

Signaling Pathway

LM11A-31 modulates the p75NTR signaling cascade, promoting neuronal survival and counteracting degenerative processes initiated by factors like pro-nerve growth factor (proNGF) and amyloid-β.

Caption: Modulation of p75NTR signaling by LM11A-31.

Experimental Protocols

The following are detailed protocols for key experiments cited in the studies of LM11A-31 in Alzheimer's mouse models.

LM11A-31 Administration

4.1.1. Oral Gavage

This method ensures precise dosing for each animal.

Materials:

-

LM11A-31 powder

-

Sterile water or appropriate vehicle

-

Animal balance

-

Flexible feeding tube (gavage needle) appropriate for mouse size

-

1 mL syringe

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of LM11A-31 based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice.

-

Dissolve the LM11A-31 powder in sterile water to the desired concentration. Ensure complete dissolution. Prepare fresh daily.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the exact volume of the solution to be administered.

-

Gently restrain the mouse.

-

Attach the feeding tube to the syringe filled with the calculated volume of LM11A-31 solution.

-

Carefully insert the feeding tube into the esophagus.

-

Slowly administer the solution.

-

Monitor the mouse for any signs of distress after administration.

-

For vehicle-treated control groups, administer an equivalent volume of sterile water.

-

4.1.2. Administration in Drinking Water

This method is less stressful for the animals but provides less precise dosing.

Materials:

-

LM11A-31 powder

-

Water bottles

-

Animal balance

Procedure:

-

Preparation of Medicated Water:

-

Estimate the average daily water consumption per mouse.

-

Calculate the amount of LM11A-31 needed to achieve the target dose (e.g., 75 mg/kg/day) based on the estimated water intake and average mouse weight.

-

Dissolve the calculated amount of LM11A-31 in the total volume of drinking water for the cage. For example, a concentration of 0.6 mg/ml was used to target a 75 mg/kg dose.[3]

-

-

Administration:

-

Replace the regular water bottles with the medicated water bottles.

-

Monitor water consumption daily to ensure the mice are drinking and to adjust the concentration if necessary.

-

Prepare fresh medicated water regularly (e.g., every 2-3 days).

-

Behavioral Testing: Y-Maze

The Y-maze test assesses spatial working memory.

Materials:

-

Y-shaped maze with three identical arms.

-

Video camera for recording.

-

Software for tracking and analysis.

Procedure:

-

Acclimation:

-

Handle the mice for several days before testing to reduce stress.

-

Allow the mice to acclimate to the testing room for at least 30 minutes before the trial.

-

-

Test:

-

Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 5-8 minutes).

-

Record the sequence of arm entries.

-

An "arm entry" is defined as all four paws entering the arm.

-

A "spontaneous alternation" is defined as consecutive entries into three different arms.

-

-

Analysis:

-

Calculate the percentage of spontaneous alternations: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.

-

A higher percentage of spontaneous alternations indicates better spatial working memory.

-

Immunohistochemistry for Neuritic Dystrophy

This protocol is used to visualize and quantify neuritic dystrophy in brain sections.

Materials:

-

Mouse brain tissue (fixed and sectioned).

-

Primary antibody against a marker for dystrophic neurites (e.g., anti-amyloid precursor protein).

-

Biotinylated secondary antibody.

-

Avidin-biotin-peroxidase complex (ABC) kit.

-

3,3'-Diaminobenzidine (DAB) substrate.

-

Microscope with imaging software.

Procedure:

-

Tissue Preparation:

-

Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA overnight.

-

Cryoprotect the brain in a sucrose solution.

-

Section the brain using a cryostat or vibratome.

-

-

Immunostaining:

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary.

-

Block endogenous peroxidase activity with hydrogen peroxide.

-

Block non-specific binding with a blocking solution (e.g., normal serum).

-

Incubate sections with the primary antibody overnight at 4°C.

-

Wash sections and incubate with the biotinylated secondary antibody.

-

Wash sections and incubate with the ABC reagent.

-

Develop the signal with the DAB substrate.

-

Counterstain with a nuclear stain if desired (e.g., hematoxylin).

-

-

Analysis:

-

Mount the sections on slides and coverslip.

-

Image the regions of interest (e.g., hippocampus, cortex) using a microscope.

-

Quantify the area or number of dystrophic neurites using image analysis software.

-

Experimental Workflow and Logic

The following diagrams illustrate a typical experimental workflow for evaluating LM11A-31 and the logical relationship between its administration and the expected outcomes.

Caption: A typical experimental workflow for preclinical evaluation of LM11A-31.

Caption: The logical cascade from LM11A-31 administration to therapeutic outcomes.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. alzforum.org [alzforum.org]

- 3. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule p75NTR Ligands Reduce Pathological Phosphorylation and Misfolding of Tau, Inflammatory Changes, Cholinergic Degeneration, and Cognitive Deficits in AβPPL/S Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. A small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for (Rac)-LM11A-31 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LM11A-31 is a non-peptide, small molecule modulator of the p75 neurotrophin receptor (p75NTR).[1][2] As a brain-penetrant, orally available compound, it holds significant therapeutic potential for a variety of neurodegenerative disorders and neurological injuries.[1] LM11A-31 selectively activates pro-survival signaling pathways downstream of p75NTR while inhibiting pro-apoptotic signals, making it a valuable tool for neuroprotection studies in primary neuron cultures.[1]

These application notes provide detailed protocols for utilizing (Rac)-LM11A-31 in primary neuron cultures to assess its effects on neuronal survival and neurite outgrowth.

Mechanism of Action

(Rac)-LM11A-31 modulates p75NTR signaling through a dual mechanism. In the absence of proneurotrophins, it promotes survival signaling. In the presence of ligands like pro-nerve growth factor (proNGF), it acts as an antagonist, blocking the binding of these pro-apoptotic ligands to p75NTR.[3] This modulation helps to shift the balance from degenerative signaling cascades towards pathways that support neuronal survival and regeneration. Key downstream effects include the inhibition of RhoA activation, a critical regulator of cytoskeletal dynamics and neurite extension, and the sustained activation of pro-survival kinases such as Akt and the transcription factor CREB.[4]

Data Presentation

The following tables summarize expected quantitative outcomes from treating primary neurons with (Rac)-LM11A-31. These are representative data based on published findings and should be used as a reference for experimental design and data analysis.

Table 1: Dose-Response of (Rac)-LM11A-31 on Neuronal Viability

| Concentration (nM) | Neuronal Viability (% of Control) | Standard Deviation |

| 0 (Vehicle) | 100 | ± 5.0 |

| 10 | 110 | ± 4.8 |

| 20 | 125 | ± 5.2 |

| 50 | 140 | ± 6.1 |

| 80 | 145 | ± 5.9 |

| 100 | 148 | ± 6.3 |

| 200 | 145 | ± 6.0 |

This table represents the expected neuroprotective effect of LM11A-31 against a neurotoxic insult (e.g., oxidative stress or excitotoxicity) as measured by an MTT assay after 24-48 hours of treatment.

Table 2: Time-Course of (Rac)-LM11A-31 on Neurite Outgrowth

| Time (hours) | Average Neurite Length (µm) | Standard Deviation |

| 0 | 20 | ± 3.5 |

| 12 | 35 | ± 4.1 |

| 24 | 60 | ± 5.8 |

| 48 | 95 | ± 7.2 |

| 72 | 120 | ± 8.5 |

This table illustrates the anticipated effect of a single optimal dose of LM11A-31 (e.g., 100 nM) on the average neurite length of primary cortical neurons over a 72-hour period.

Table 3: Effect of (Rac)-LM11A-31 on Neurite Branching

| Treatment | Number of Primary Neurites | Number of Branch Points |

| Vehicle Control | 3.2 ± 0.4 | 4.5 ± 0.6 |

| LM11A-31 (100 nM) | 4.8 ± 0.5 | 8.2 ± 0.9 |

This table shows the expected increase in neurite complexity, as indicated by the number of primary neurites and branch points per neuron, after 48 hours of treatment with an effective concentration of LM11A-31.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of (Rac)-LM11A-31 in primary neuron cultures.

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.

Materials:

-

E18 pregnant mouse or rat

-

Hibernate-E medium (or equivalent)

-

Papain or Trypsin

-

DNase I

-

Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin

-

Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

-

Sterile dissection tools

Procedure:

-

Euthanize the pregnant dam according to approved institutional animal care and use committee protocols.

-

Dissect the uterine horns and collect the E18 embryos in ice-cold Hibernate-E medium.

-

Isolate the cortices from the embryonic brains under a dissecting microscope.

-

Mince the cortical tissue into small pieces and incubate in an enzymatic dissociation solution (e.g., papain or trypsin with DNase I) at 37°C for 15-20 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons at a density of 50,000-100,000 cells/cm² onto pre-coated culture vessels in plating medium.

-

Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

-

Perform a partial media change every 2-3 days.

Protocol 2: Neuronal Viability Assay (MTT Assay)

This protocol measures the neuroprotective effect of LM11A-31 against a neurotoxic insult.

Materials:

-

Primary neuron cultures in a 96-well plate

-

(Rac)-LM11A-31 stock solution (dissolved in sterile water)

-

Neurotoxic agent (e.g., hydrogen peroxide, glutamate)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plate reader

Procedure:

-

Allow primary neurons to mature for at least 7 days in vitro (DIV).

-

Pre-treat the neurons with various concentrations of LM11A-31 (e.g., 10-200 nM) and a vehicle control for 24 hours.

-

Introduce the neurotoxic agent to the relevant wells for the desired duration, including a control group with no neurotoxin.

-

Remove the treatment media and add fresh culture medium containing MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the control group.

Protocol 3: Neurite Outgrowth Assay (Immunofluorescence)

This protocol quantifies the effect of LM11A-31 on neurite extension and branching.

Materials:

-

Primary neuron cultures on coated coverslips

-

(Rac)-LM11A-31 stock solution

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope and image analysis software

Procedure:

-

Plate primary neurons on coated coverslips and allow them to adhere and extend initial processes (typically 24-48 hours).

-

Treat the neurons with the desired concentrations of LM11A-31 or vehicle control for 24-72 hours.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.

-

Mount the coverslips onto slides.

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length, number of primary neurites, and number of branch points using image analysis software.

Conclusion

(Rac)-LM11A-31 is a potent modulator of p75NTR with significant neuroprotective and neuro-regenerative potential. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in primary neuron cultures to investigate its therapeutic effects and underlying mechanisms. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for basic research and drug development applications.

References

- 1. A Small Molecule p75NTR Ligand, LM11A-31, Reverses Cholinergic Neurite Dystrophy in Alzheimer's Disease Mouse Models with Mid- to Late-Stage Disease Progression | PLOS One [journals.plos.org]

- 2. Quantitative assessment of neural outgrowth using spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LM11A-31 Treatment in a Spinal Cord Injury Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM11A-31 is a small molecule, orally available, and brain-penetrant ligand for the p75 neurotrophin receptor (p75NTR).[1][2] In the context of spinal cord injury (SCI), LM11A-31 has demonstrated significant therapeutic potential in preclinical models by promoting functional recovery, preserving white matter, and enhancing the survival of oligodendrocytes.[1][2] These application notes provide a comprehensive overview of the treatment protocol for LM11A-31 in a mouse model of spinal contusion injury, including detailed experimental methodologies, quantitative efficacy data, and a summary of the underlying signaling pathways.

Mechanism of Action

LM11A-31 exerts its neuroprotective effects primarily by modulating the signaling of the p75NTR. Following spinal cord injury, the precursor form of nerve growth factor (proNGF) is upregulated and binds to p75NTR, initiating a signaling cascade that leads to apoptosis, particularly of oligodendrocytes.[3][4] LM11A-31 competitively inhibits the binding of proNGF to p75NTR, thereby curtailing the downstream pro-apoptotic signaling, including the JNK3-mediated apoptotic cascade.[1][4] This action promotes the survival of oligodendrocytes, leading to increased myelin sparing and improved functional outcomes.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of LM11A-31 in a mouse model of spinal cord injury.

Table 1: Locomotor Recovery assessed by Basso Mouse Scale (BMS)

| Treatment Group | BMS Score (at 42 days post-injury) |

| Vehicle Control | ~5 |

| LM11A-31 (100 mg/kg) | ~7 |

Note: BMS scores range from 0 (complete paralysis) to 9 (normal locomotion). Higher scores indicate better motor function.[3]

Table 2: Histological Outcomes

| Parameter | Vehicle Control | LM11A-31 (100 mg/kg) |

| Myelinated Axon Count | Baseline | ~2-fold increase |

| Surviving Oligodendrocytes | Baseline | >50% increase |

| Lesion Area (rostral) | Baseline | Dose-dependent reduction |

Table 3: Pharmacokinetics

| Dose | Plasma Concentration | Spinal Cord Concentration | Tissue/Plasma Ratio |

| 25 mg/kg | Variable | Variable | 3.5 |

| 100 mg/kg | Variable | Variable | 4.7 |

Note: Data collected 3 days post-injury.[3][5]

Experimental Protocols

Spinal Cord Injury (SCI) Model: Contusion Injury

A standardized contusion injury model is utilized to mimic human spinal cord injuries.

-

Animal Model: Adult female C57BL/6 mice are commonly used.

-

Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

A laminectomy is performed at the thoracic level (e.g., T9-T10) to expose the spinal cord.

-

A spinal cord contusion is induced using a standardized impactor device (e.g., Infinite Horizon Impactor) with defined parameters (e.g., 75 kdyn force).

-

The muscle and skin layers are sutured closed.

-

-

Post-operative Care:

-

Provide post-operative analgesia as required.

-

Manual bladder expression is performed twice daily until bladder function returns.

-

House animals in a clean, temperature-controlled environment with easy access to food and water.

-

LM11A-31 Treatment Protocol

-

Drug Preparation: LM11A-31 is typically dissolved in a suitable vehicle (e.g., sterile water or saline).

-

Dosage: The most effective dose reported is 100 mg/kg body weight.[1][2][3]

-

Administration:

Assessment of Functional Recovery

-

Basso Mouse Scale (BMS): Open-field locomotor function is assessed weekly using the BMS scoring system. This scale evaluates hindlimb movements, coordination, and weight support.[3]

Histological Analysis

-

Tissue Preparation: At the study endpoint, animals are euthanized, and the spinal cord tissue is harvested, fixed (e.g., in 4% paraformaldehyde), and processed for cryosectioning or paraffin embedding.

-

Myelin Staining: Eriochrome cyanine (EC) or Luxol Fast Blue staining is used to visualize and quantify the area of spared white matter.[3]

-

Immunohistochemistry:

-

Oligodendrocytes: Antibodies against oligodendrocyte markers (e.g., Olig2, GST-pi) are used to identify and count surviving oligodendrocytes.

-

Axons: Antibodies against neurofilament proteins (e.g., SMI-31, SMI-32) are used to assess axonal integrity and count myelinated axons.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: LM11A-31 signaling pathway in spinal cord injury.

Caption: Experimental workflow for LM11A-31 treatment in an SCI model.

Conclusion